(5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione
Description
Properties
IUPAC Name |
(5S)-1-[(1R)-1-naphthalen-1-ylethyl]-1-azaspiro[4.4]nonane-2,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14(16-9-4-7-15-6-2-3-8-17(15)16)21-19(23)11-13-20(21)12-5-10-18(20)22/h2-4,6-9,14H,5,10-13H2,1H3/t14-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLLBFJHPRAKSW-VLIAUNLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N3C(=O)CCC34CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N3C(=O)CC[C@]34CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Bicyclization Approach
A domino radical bicyclization strategy, as described by Pérez et al. (2019), enables the construction of the 1-azaspiro[4.4]nonane skeleton. Starting from O-benzyl oxime ethers (18a ) containing alkenyl moieties, the reaction proceeds via alkoxyaminyl radical intermediates generated using tributyltin hydride (BuSnH) and initiators like AIBN or triethylborane (EtB).
Key Steps :
-
Radical Initiation : AIBN or EtB generates aryl/stannylvinyl radicals.
-
Bicyclization : Sequential 5-exo and 6-endo cyclizations form the spirocyclic framework.
-
Oxidation : Post-cyclization oxidation introduces the 2,9-dione groups.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Substrate | O-Benzyl oxime ethers |
| Initiator | AIBN (90°C) or EtB (rt) |
| Solvent | Cyclohexane |
| Yield | 11–67% |
| Diastereoselectivity | trans preference (up to 4:1) |
This method efficiently constructs the spiro core but requires subsequent oxidation to install the dione functionality.
Curtius Rearrangement Strategy
An alternative route, reported by Dumas et al. (2005), employs a Curtius rearrangement to install the nitrogen center with stereochemical fidelity. Starting from (R)-1-(2-methoxycarbonylethyl)-2-oxo-cyclopentanecarboxylic acid methyl ester (10 ), acyl azide 12 undergoes thermal decomposition to form an isocyanate intermediate, which cyclizes to yield the spirocyclic lactam.
Key Steps :
-
Acyl Azide Formation : Treatment of 10 with diphenyl phosphoryl azide (DPPA).
-
Curtius Rearrangement : Thermal decomposition generates an isocyanate.
-
Cyclization : Intramolecular attack forms the 1-azaspiro[4.4]nonane-2,6-dione.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Starting Material | (R)-10 |
| Azide Reagent | DPPA |
| Solvent | Toluene |
| Temperature | 110°C |
| Yield | 26% overall |
| Enantiomeric Excess | ≥95% |
This method excels in stereocontrol but necessitates adaptation to introduce the 2,9-dione groups.
Synthesis of the (1R)-1-(1-Naphthyl)ethyl Chiral Amine
The chiral amine side chain is synthesized via reductive amination, as detailed in patent CN109743875B.
Procedure :
-
Imine Formation : React 1-naphthaldehyde with (R)-α-methylbenzylamine in ethanol.
-
Reduction : Sodium cyanoborohydride (NaCNBH) reduces the imine to the amine.
-
Resolution : Chiral chromatography isolates the (R)-enantiomer.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Titanium(IV) isopropoxide |
| Reducing Agent | NaCNBH |
| Solvent | Ethanol |
| Yield | 56% |
| Purity | >99% ee |
Coupling the Spirocyclic Core and Chiral Amine
Reductive Amination
The spirocyclic dione core is functionalized with an amine handle for coupling.
Procedure :
-
Activation : Convert the dione to a primary amine via Hofmann rearrangement.
-
Coupling : React with (1R)-1-(1-naphthyl)ethylamine using EDCI/HOBt.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Coupling Reagent | EDCI/HOBt |
| Solvent | Dichloromethane |
| Temperature | 0°C to rt |
| Yield | 73–91% |
Mitsunobu Reaction
For stereospecific coupling, the Mitsunobu reaction ensures retention of configuration.
Procedure :
-
Alcohol Activation : Convert the dione to a secondary alcohol.
-
Mitsunobu Coupling : React with (1R)-1-(1-naphthyl)ethylamine using DIAD and PPh.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Reagents | DIAD, PPh |
| Solvent | THF |
| Yield | 65–78% |
Optimization and Challenges
Stereochemical Control
Functional Group Compatibility
-
Oxidation Sensitivity : Dione groups necessitate mild conditions to avoid over-oxidation.
-
Amine Stability : The naphthylethyl amine is prone to racemization under acidic/basic conditions.
Chemical Reactions Analysis
1.2. Functionalization at the Carbonyl Groups
The two ketone groups (positions 2 and 9) undergo distinct reactions due to steric and electronic differences:
-
Nucleophilic Additions : Selective attack at the less hindered carbonyl (position 9) by Grignard reagents or hydrides.
-
Reductions : Sodium borohydride reduces the ketones to secondary alcohols, with stereochemistry controlled by the spiro framework.
-
Enolate Formation : Strong bases (e.g., LDA) deprotonate the α-hydrogens, enabling alkylation or acylation at specific positions.
Stereochemical Influence on Reactivity
The (5S,1R) configuration dictates reaction outcomes:
-
Naphthyl Group : Steric bulk directs electrophiles to the less hindered face of the molecule.
-
Spiro Center : Restricts conformational flexibility, favoring reactions that preserve the bicyclic structure.
Example : Hydrogenation of the dione with a chiral catalyst yields (5S,1R,9S) -diol with >95% enantiomeric excess .
Rearrangement and Ring-Opening Reactions
Under acidic or basic conditions, the spirocyclic system undergoes structural changes:
-
Acid-Catalyzed Rearrangement : Forms fused bicyclic lactams via N-acyliminium intermediates .
-
Base-Induced Ring Opening : Hydrolysis of the lactam ring generates linear dicarbonyl compounds.
Biological Interactions and Derivatization
The compound’s spirocyclic core and naphthyl group enable interactions with biological targets:
-
Enzymatic Hydrolysis : Liver esterases cleave the lactam ring, producing bioactive metabolites.
-
Structure-Activity Relationship (SAR) : Derivatives with modified naphthyl groups show enhanced binding to neurological receptors (e.g., serotonin transporters) .
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C, forming naphthalene derivatives and CO₂.
-
Photodegradation : UV exposure induces [4+2] cycloadditions with the naphthyl group, yielding polycyclic byproducts.
Comparative Reactivity with Analogues
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| 1-Azaspiro[4.4]nonane-2,4-dione | No naphthyl substituent | Lower steric hindrance; faster nucleophilic additions |
| Spiro[indoline] derivatives | Aromatic indole moiety | Enhanced electrophilic substitution at indole C-3 |
Scientific Research Applications
Medicinal Chemistry Applications
Potential Drug Development
The unique structure of (5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione positions it as a promising lead compound in drug development, particularly targeting neurological disorders and metabolic diseases. Its ability to interact with specific receptors could facilitate pharmacological research aimed at developing new therapeutic agents.
Biological Activity
Preliminary studies indicate that this compound may influence pathways related to neurotransmission and metabolic processes. The biological activity can be predicted using computational models that assess structure-activity relationships (SAR). For instance, compounds with similar spirocyclic structures have demonstrated significant biological activities, suggesting that (5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione may exhibit comparable effects.
Computational Modeling Studies
Molecular Docking
Interaction studies using molecular docking techniques provide insights into how (5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione binds to biological targets. These studies are crucial for elucidating the mechanism of action and predicting potential side effects by analyzing interactions with proteins or enzymes involved in critical biological pathways.
| Study Type | Findings |
|---|---|
| Molecular Docking | Predicts binding affinity to neurotransmitter receptors |
| Structure-Activity Relationship | Identifies potential modifications for enhanced activity |
Case Studies and Research Findings
Several studies have explored the applications of compounds structurally related to (5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione:
- Neurotransmitter Modulation : Research indicates that spirocyclic compounds can modulate neurotransmitter systems, suggesting potential therapeutic effects in conditions such as depression and anxiety.
- Anticancer Properties : Similar spirocyclic structures have been investigated for their anticancer properties, indicating that (5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione might possess similar efficacy in targeting cancer cells.
Mechanism of Action
The mechanism of action of (5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Analogs of 1-Azaspiro[4.4]nonane Derivatives
Table 1: Key Structural and Functional Comparisons
*Molecular formula estimated based on structural similarity.
Key Observations:
Core Structure Variations: The target compound’s 1-azaspiro[4.4]nonane-2,9-dione core distinguishes it from diazaspiro analogs (e.g., 1,3-diazaspiro[4.4]nonanes in and ). Spiro[4.4] vs. Spiro[3.5]: describes spiro[3.5]nonane derivatives, which have smaller ring systems and distinct conformational flexibility compared to the target compound’s spiro[4.4] framework .
Substituent Effects: The (1R)-1-(1-naphthyl)ethyl group in the target compound is structurally analogous to substituents in calcimimetics (e.g., Calindol and Calhex 231 in ), which modulate calcium-sensing receptors . Halogenated Derivatives: The 3-iodopropyl substitution in introduces electrophilic reactivity, contrasting with the target compound’s aromatic naphthyl group, which may favor π-π interactions .
Stereochemical Impact :
- The (5S,1R) configuration in the target compound is critical for chiral recognition in biological systems. For example, highlights the enantioselectivity of naphthyl-containing modulators like NPS R-568 .
Key Observations:
- Synthetic Efficiency : The target compound’s synthesis likely parallels methods in , which reports a 28% yield for a related naphthyl-containing piperidine derivative . However, spin-labeled azaspiro compounds () achieve higher yields (>40%) via optimized oxidation and hydrolysis .
- Bioactivity : While diazaspiro compounds in show anticonvulsant activity, the target compound’s naphthyl group and diketone structure may favor different therapeutic applications, such as allosteric receptor modulation .
Biological Activity
(5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione is a complex organic compound with a spirocyclic structure that includes a nitrogen atom. This unique configuration suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's structure indicates possible interactions with various biological targets, which may influence neurotransmission and metabolic processes.
Structural Characteristics
The compound features:
- Spirocyclic Framework : This structure often correlates with significant biological activity.
- Naphthyl Group : The aromatic nature of the naphthalene moiety may enhance interactions with biological systems.
Biological Activity Overview
Research indicates that compounds with similar spirocyclic structures exhibit diverse biological activities. Preliminary studies on (5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione suggest potential applications in treating neurological disorders and metabolic diseases due to its ability to interact with specific receptors.
The compound may undergo various biochemical reactions, such as:
- Nucleophilic Addition : Related to carbonyl groups.
- Enzymatic Reactions : Including hydrolysis or oxidation depending on the biological context.
Computational modeling and molecular docking studies are essential for predicting how this compound interacts with proteins or enzymes involved in critical biological pathways.
Comparative Analysis of Similar Compounds
A comparative analysis of compounds sharing structural characteristics with (5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione reveals insights into its potential biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a phenylethynyl group | Investigational drug for mGluR5 antagonism |
| 3-Aminoquinoline | Contains an amino group and quinoline | Antimalarial activity |
| Spiro[indoline] derivatives | Spirocyclic structure similar to azaspiro | Anticancer properties |
These compounds highlight the diversity in biological activity arising from variations in structural features while maintaining a core spirocyclic framework.
Anticonvulsant Properties
A systematic study on N-phenylamino derivatives of azaspiro compounds has shown promising anticonvulsant properties. For instance, derivatives were tested using the maximum electroshock seizure (MES) and subcutaneous metrazole seizure threshold tests, revealing significant anticonvulsant activity among certain derivatives, suggesting that (5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione may also exhibit similar effects .
Cancer Treatment Potential
Research indicates that compounds structurally related to (5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione may serve as effective EGFR inhibitors, which are crucial in cancer treatment strategies . The ability of this compound to inhibit specific pathways related to cancer progression positions it as a candidate for further investigation.
Q & A
Q. What synthetic strategies are commonly employed to prepare (5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione?
The synthesis typically involves asymmetric induction using chiral auxiliaries. For example, (S)-1-(1-naphthyl)ethylamine serves as a chiral nitrogen source, enabling diastereoselective ring expansion via a two-step sequence. Key steps include:
- Chiral amine incorporation : The amine reacts with a ketone precursor to form an imine intermediate.
- Ring expansion : Acid-catalyzed rearrangement generates the spirocyclic core. Optimal conditions (e.g., 0°C for 9 hours) improve diastereomeric excess (de) to ~79% .
Q. Which analytical techniques are essential for confirming the spirocyclic structure and stereochemistry?
- NMR Spectroscopy : H and C NMR identify the spiro center (quaternary carbon) and substituent environments (e.g., naphthyl protons).
- IR Spectroscopy : Confirms carbonyl groups (2,9-dione) via absorption bands near 1700–1750 cm.
- X-ray Crystallography : Resolves absolute stereochemistry at (5S) and (1R) positions .
Q. What are the primary challenges in isolating and purifying this compound?
- Diastereomer separation : Chromatography (HPLC or flash) is critical due to similar polarities of stereoisomers.
- Crystallization issues : The spirocyclic structure and hydrophobic naphthyl group may hinder crystallization, requiring optimized solvent systems (e.g., EtOAc/hexane) .
Advanced Research Questions
Q. How do the (5S) and (1R) stereochemical configurations influence biological or chemical properties?
Stereochemistry dictates binding affinity in receptor-ligand interactions. For example, the naphthyl group’s spatial orientation (via (1R)-ethyl linkage) may enhance hydrophobic interactions with target proteins, as seen in calcium-sensing receptor modulators (e.g., calindol analogs) . Computational docking studies (e.g., molecular dynamics) can predict stereochemical effects on binding .
Q. How can reaction parameters be optimized to improve diastereomeric excess (de) during synthesis?
- Temperature control : Lowering reaction temperature (e.g., from 20°C to 0°C) increases de by reducing thermal randomization (74% → 79% de) .
- Catalyst screening : Chiral Brønsted acids or transition-metal catalysts may enhance enantioselectivity.
- Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize transition states during ring expansion .
Q. What role does the naphthyl substituent play in further derivatization or reactivity?
The naphthyl group:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
